9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-a][1,3,5]triazin-4-one core with a sulfanyl and piperidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps. One common route starts with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core, followed by the introduction of the sulfanyl and piperidinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated compound.
Scientific Research Applications
9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with specific biological targets.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)-methyl]-4H-carbazol-4-one
Uniqueness
9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
9-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-5-8-19(9-6-11)13(21)10-23-15-17-14-12(2)4-3-7-20(14)16(22)18-15/h3-4,7,11H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEXODREPNSJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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